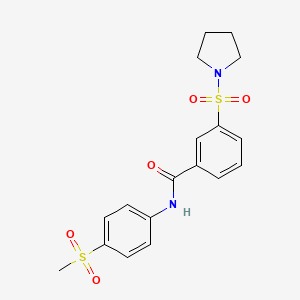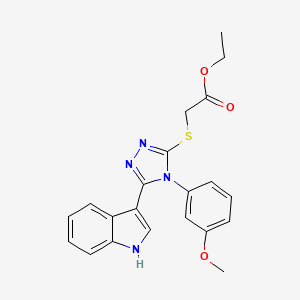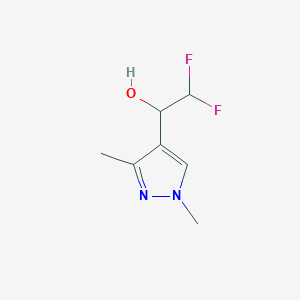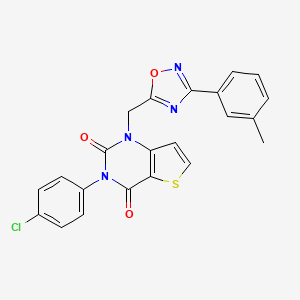
N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide is a useful research compound. Its molecular formula is C22H15ClN4O3S and its molecular weight is 450.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Applications
- N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide has been utilized in the synthesis of various chemical compounds. One notable application is in the expedient synthesis of (-)-L-733,061 and (-)-CP-99,994, which are members of a new class of potent, nonpeptide, Substance P antagonists (Lemire, Grenon, Pourashraf, & Charette, 2004).
Chemical and Pharmaceutical Research
- In pharmaceutical research, related compounds have shown promise. For instance, N-methylbenzamide derivatives, closely related to this compound, have been synthesized and characterized, demonstrating their potential in creating bidentate P,N- and P,O-chelate ligands and their reactivity towards [RuCl2(PPh3)3] (Gericke & Wagler, 2016).
Advancements in Material Science
- In the field of material science, derivatives of N-methylbenzamide, a compound closely related to this compound, have been investigated for applications like corrosion inhibition and as components in the synthesis of novel materials. For example, Schiff's bases of pyridyl substituted triazoles, derivatives of similar compounds, have been explored as effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari, Quraishi, & Singh, 2014).
Biomedical and Therapeutic Research
- Some derivatives of this compound have shown promising results in biomedical applications. For instance, compounds like 4-aminobenzamides, which share a structural similarity, have been evaluated for anticonvulsant effects, indicating potential therapeutic applications (Clark et al., 1984).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGFGAXAJNZFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
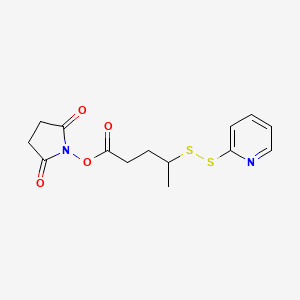
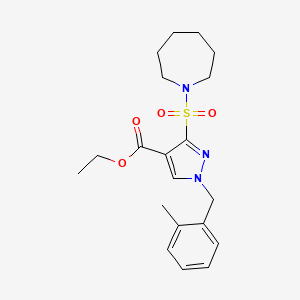
![N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide](/img/structure/B2358281.png)

![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)
![1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2358285.png)
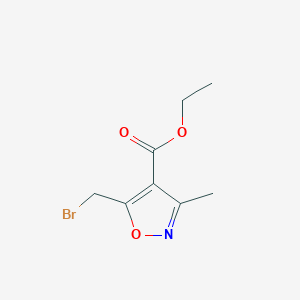
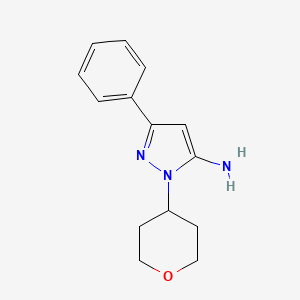

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2358291.png)
![ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2358294.png)
